molecular formula C5H12O3S B2776189 4-Methanesulfonylbutan-2-ol CAS No. 120695-72-9

4-Methanesulfonylbutan-2-ol

Cat. No.: B2776189
CAS No.: 120695-72-9
M. Wt: 152.21
InChI Key: CLAGZZPZZXARKH-UHFFFAOYSA-N
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Description

4-Methanesulfonylbutan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to the second carbon of a butane chain, with a methanesulfonyl group (-SO2CH3) attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobutan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chlorine atom by the methanesulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methanesulfonyl group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-Methanesulfonylbutan-2-one or 4-methanesulfonylbutanoic acid.

    Reduction: Butane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methanesulfonylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methanesulfonylbutan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methanesulfonyl group can participate in various chemical reactions, modifying the compound’s behavior and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Methanesulfonylbutan-1-ol: Similar structure but with the hydroxyl group on the first carbon.

    4-Methanesulfonylbutanoic acid: An oxidized form of 4-Methanesulfonylbutan-2-ol.

    4-Chlorobutan-2-ol: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a methanesulfonyl group on the same molecule, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-methylsulfonylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-5(6)3-4-9(2,7)8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAGZZPZZXARKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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